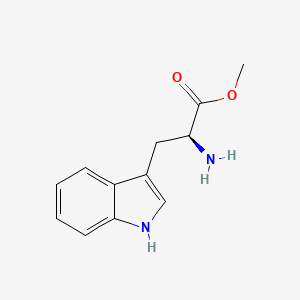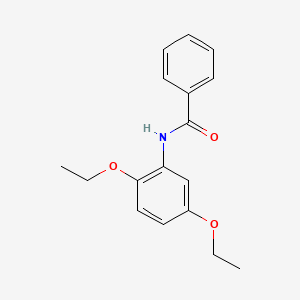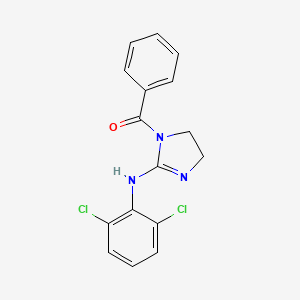
Methyl L-tryptophanate
Overview
Description
“Methyl L-tryptophanate” is a derivative of the amino acid tryptophan . It is a chiral compound that can exist as both D- and L-enantiomers . The L-isomer (L-1MT) inhibits indoleamine 2,3-dioxygenase (IDO) weakly but also serves as an enzyme substrate .
Synthesis Analysis
L-Tryptophan methyl ester hydrochloride can be used as a reactant to prepare oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan (dipeptides) by acylation reaction with 3,1-benzoxazinones . It can also be used in the preparation of Tadalafil (Cialis), a type-V phosphodiesterase (PDE5) inhibitor .
Molecular Structure Analysis
The molecular formula of Methyl L-tryptophanate is C12H14N2O2 . Its molecular weight is 218.25 g/mol .
Chemical Reactions Analysis
The thermal decomposition mechanism for tryptophan methyl ester has been studied, and it was found that tryptamine is an intermediary obtained in the first thermal decomposition step .
Physical And Chemical Properties Analysis
The physical state of Methyl L-tryptophanate is a powder solid . Its melting point ranges from 218 to 220 °C . The optical activity is [α]20/D +18°, c = 5 in methanol .
Scientific Research Applications
Antimicrobial Activity
Methyl L-tryptophanate has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against a range of bacteria and fungi. For instance, indole diketopiperazine alkaloids, which can be synthesized from L-tryptophan methyl esters, have shown broad-spectrum antimicrobial activity . These findings suggest that Methyl L-tryptophanate could be a valuable compound in developing new antibacterial and antifungal medications.
Enzymatic Mechanism Studies
Derivatives of Methyl L-tryptophanate have been labeled with hydrogen isotopes such as deuterium and tritium for kinetic studies. These studies are crucial for understanding the enzymatic mechanisms involving L-tryptophan, which can have implications in various fields of biochemistry and pharmacology.
Structure-Activity Relationship (SAR) Analysis
The compound’s structure has been utilized in SAR studies to understand the relationship between the chemical structure of molecules and their biological activity . This research is fundamental in medicinal chemistry as it helps in the design of new drugs with optimized efficacy and minimized side effects.
Molecular Docking Studies
Molecular docking studies have been performed using analogs of Methyl L-tryptophanate to predict how the compound interacts with biological targets . Such studies are essential for drug discovery and development, providing insights into the binding affinities and modes of action of potential pharmaceuticals.
Synthesis of Bioactive Heterocyclic Cores
The compound serves as a precursor in the synthesis of indole diketopiperazine alkaloids, which consist of two bioactive heterocyclic cores . These cores are found in secondary metabolites of microorganisms and have a wide range of biological activities, making them of interest in chemical and biological research.
Development of Antibacterial Agents
Research has indicated that Methyl L-tryptophanate derivatives can act as potent FabH inhibitors . FabH is a key target enzyme of fatty acid synthesis in bacteria, and inhibiting this enzyme can lead to the development of new antibacterial agents.
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for Methyl L-tryptophanate are not mentioned in the retrieved papers, its potential uses in various chemical reactions and its role as a derivative of the amino acid tryptophan suggest that it could have applications in the synthesis of pharmaceuticals and other chemicals .
properties
IUPAC Name |
methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUNTYMNJVXYKZ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884057 | |
| Record name | L-Tryptophan, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-tryptophanate | |
CAS RN |
4299-70-1 | |
| Record name | L-Tryptophan methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4299-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tryptophan, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004299701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Tryptophan, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Tryptophan, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-tryptophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














